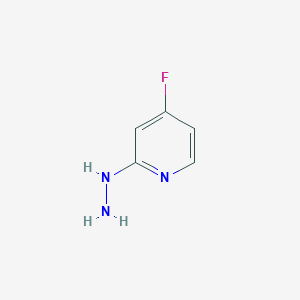

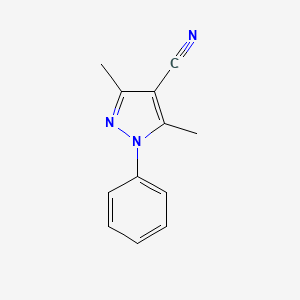

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile

Vue d'ensemble

Description

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile is a reactant used in the synthesis of hedgehog enzyme inhibitors SANT-1 and GANT-61 as anticancer agents .

Molecular Structure Analysis

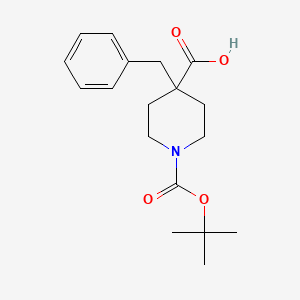

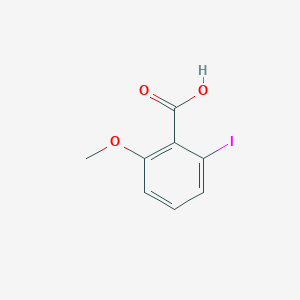

The molecular structure of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile has been studied . In the molecule, the five- and six-membered rings form a dihedral angle of 68.41 (16)°. The aldehyde group is nearly coplanar with the pyrazole ring [C-C-C-O torsion angle = -0.4 (5)°]. The three-dimensional architecture is sustained by weak C-H⋯O and C-H⋯π interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile have been analyzed . The molecular formula is C12H12N2O and the molecular weight is 200.24 g/mol .Applications De Recherche Scientifique

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile: A Comprehensive Analysis:

Antibacterial Activity

This compound is used to prepare N-1-substituted derivatives known for their antibacterial properties. These derivatives can be synthesized and tested against various bacterial strains to determine their efficacy and potential as new antibacterial agents .

Ligand Synthesis for Metal Complexes

Pyrazole derivatives serve as common reagents for the preparation of pyrazolato ligated metal complexes. These complexes have a variety of applications in catalysis, material science, and as models for biological systems .

Blocking Agent for Isocyanates

In industrial applications, 3,5-dimethylpyrazole has been utilized as a blocking agent for isocyanates. This process is crucial in the production of certain polymers and materials where controlled reactivity is required .

Antileishmanial and Antimalarial Activities

Compounds bearing the pyrazole moiety have shown potent antileishmanial and antimalarial activities. Synthesized hydrazine-coupled pyrazoles have been evaluated for these properties, indicating the potential of such compounds in treating parasitic infections .

Synthesis of Pyrazole Derivatives

The synthesis of various pyrazole derivatives, including those with substitutions at the 3-position, has been a subject of interest due to their diverse pharmacological effects. These synthetic routes often involve regioselective condensation reactions .

Theoretical and Experimental Chemistry

The structure and chemistry of substituted pyrazoles, including 3-substituted variants, have been revisited using both theoretical and experimental methods. This research provides insights into their reactivity and potential applications in synthesis .

Safety and Hazards

When handling 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile, personal protective equipment should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. Adequate ventilation should be ensured and dust formation should be avoided. The compound should be stored in a tightly closed container in a dry and well-ventilated place .

Mécanisme D'action

Target of Action

The primary target of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D . This enzyme plays a crucial role in cellular processes by hydrolyzing the second messenger cAMP .

Mode of Action

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile interacts with its target, the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D, and hydrolyzes the second messenger cAMP . This hydrolysis is a key regulator of many important physiological processes .

Biochemical Pathways

The biochemical pathway affected by 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile involves the hydrolysis of cAMP

Result of Action

It is known that the compound hydrolyzes camp, a key regulator of many important physiological processes .

Propriétés

IUPAC Name |

3,5-dimethyl-1-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-9-12(8-13)10(2)15(14-9)11-6-4-3-5-7-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFAIVGOIVCZJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480513 | |

| Record name | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23198-55-2 | |

| Record name | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314928.png)